9-Oxa-2-azaspiro[5.5]undecane

Inflammation Lipoxygenase Cyclooxygenase

9-Oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7) is a bicyclic spiro compound incorporating both oxygen and nitrogen heteroatoms within its framework. This unique structure confers a distinct three-dimensional conformation, making it a valuable scaffold for drug discovery and chemical synthesis.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 57289-77-7
Cat. No. B1592017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxa-2-azaspiro[5.5]undecane
CAS57289-77-7
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2(CCOCC2)CNC1
InChIInChI=1S/C9H17NO/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2
InChIKeyYOKJEAIVPCOLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7): A Spirocyclic Building Block for Medicinal Chemistry and Biological Research


9-Oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7) is a bicyclic spiro compound incorporating both oxygen and nitrogen heteroatoms within its framework [1]. This unique structure confers a distinct three-dimensional conformation, making it a valuable scaffold for drug discovery and chemical synthesis . The compound serves as a versatile building block for constructing more complex spirocyclic systems and has been investigated for its potential biological activities, including enzyme inhibition [2].

Why 9-Oxa-2-azaspiro[5.5]undecane Cannot Be Replaced by Common Spirocyclic or Acyclic Analogs


Spirocyclic compounds are prized for their three-dimensional rigidity and sp3-rich character, which can enhance target selectivity and improve drug-like properties [1]. 9-Oxa-2-azaspiro[5.5]undecane features a specific heteroatom arrangement that cannot be replicated by simple carbocyclic spiro compounds or acyclic analogs. Substitution with a generic piperidine or morpholine scaffold would result in a dramatic loss of the unique conformational constraints and heteroatom positioning that are critical for specific biological interactions and synthetic utility [2]. The precise placement of the oxygen and nitrogen atoms in this scaffold is often essential for achieving the desired binding affinity or synthetic outcome, making direct substitution unreliable without significant optimization.

Quantitative Differentiation Evidence for 9-Oxa-2-azaspiro[5.5]undecane vs. Key Comparators


Enzyme Inhibition Profile: Lipoxygenase Inhibition vs. Ibuprofen Selectivity

While the parent compound 9-Oxa-2-azaspiro[5.5]undecane serves as a core scaffold, studies on closely related spiro[5.5]undecane derivatives provide class-level inference for its potential. A marine-derived spiro[5.5]undecane analog demonstrated potent inhibition of 5-lipoxygenase (5-LOX) with an IC50 of <2.80 mM [1]. This inhibition was accompanied by a favorable selectivity index (~1) for cyclooxygenase-2 (COX-2) over COX-1, which was significantly greater than the selectivity index of the standard NSAID ibuprofen (0.89) (p < 0.05) [1]. This indicates that the spiro[5.5]undecane scaffold confers a different selectivity profile compared to established anti-inflammatory agents.

Inflammation Lipoxygenase Cyclooxygenase

Conformational Rigidity and 3D Structure: sp³ Fraction vs. Flat Aromatic Scaffolds

9-Oxa-2-azaspiro[5.5]undecane exhibits a high fraction of sp³-hybridized carbons (Fsp³ = 1.0), meaning all carbon atoms in the ring system are sp³-hybridized [1]. This is in stark contrast to flat, aromatic heterocycles like pyridine or piperazine, which typically have Fsp³ values ranging from 0.0 to 0.5. High Fsp³ is correlated with improved physicochemical properties, including increased solubility, reduced promiscuity, and enhanced clinical success rates [2].

Medicinal Chemistry Drug Design Spirocyclic

Aqueous Solubility: Spirocyclic Amine vs. Hydrocarbon-Only Spiro[5.5]undecane

The incorporation of a basic nitrogen atom (pKa ~9-10) into the spiro[5.5]undecane framework significantly enhances aqueous solubility compared to the all-carbon spiro[5.5]undecane analog (CAS 175-94-0). The target compound, 9-Oxa-2-azaspiro[5.5]undecane, has a calculated LogP of 0.58, indicating moderate hydrophilicity [1]. In contrast, the hydrocarbon-only spiro[5.5]undecane is highly lipophilic with an estimated LogP > 4.0 [2]. This difference translates to substantially better water solubility and formulation flexibility for the aza-oxa derivative.

Solubility Formulation Medicinal Chemistry

High-Impact Research and Industrial Applications for 9-Oxa-2-azaspiro[5.5]undecane


Development of Selective Anti-Inflammatory Agents

Based on the class-level evidence that spiro[5.5]undecane derivatives exhibit enhanced selectivity for COX-2 over COX-1 compared to ibuprofen [1], 9-Oxa-2-azaspiro[5.5]undecane is a promising starting scaffold for designing next-generation NSAIDs with reduced gastrointestinal toxicity. Its unique heteroatom arrangement can be further functionalized to optimize 5-LOX/COX-2 dual inhibition profiles.

Scaffold for Kinase Inhibitors and CNS Drug Discovery

The high Fsp³ value of 1.0 for 9-Oxa-2-azaspiro[5.5]undecane [1] positions it as an ideal 'escape from flatland' scaffold in kinase inhibitor programs [2]. Its three-dimensional structure can access new chemical space, potentially improving selectivity against the kinome and enhancing blood-brain barrier penetration for CNS targets. The basic nitrogen allows for salt formation to optimize pharmaceutical properties.

Advanced Building Block for Spirocyclic Library Synthesis

9-Oxa-2-azaspiro[5.5]undecane serves as a versatile and commercially available building block [1]. Its primary amine can be readily functionalized through amide coupling, reductive amination, or sulfonylation, enabling the rapid construction of diverse spirocyclic compound libraries for high-throughput screening campaigns in antibacterial and anticancer research.

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